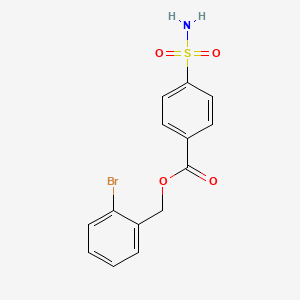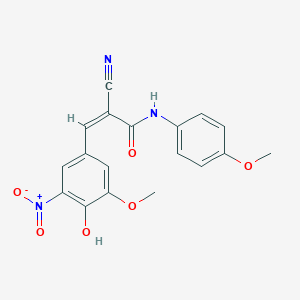![molecular formula C17H19ClN2OS B5090103 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)
1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first discovered in 2003 and has since gained attention due to its potential therapeutic applications. CTMP is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a promising candidate for the treatment of various psychiatric disorders.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is based on its ability to inhibit the reuptake of dopamine and norepinephrine. This leads to an increase in the extracellular levels of these neurotransmitters, which can activate their respective receptors in the brain. The activation of dopamine receptors is associated with improvements in cognitive function, motivation, and mood, while the activation of norepinephrine receptors is linked to improvements in attention and alertness.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the reuptake of dopamine and norepinephrine with high potency and selectivity. In vivo studies have shown that this compound increases the extracellular levels of dopamine and norepinephrine in the brain, which is associated with improvements in cognitive function, motivation, and mood. This compound has also been shown to increase heart rate and blood pressure, which is consistent with its ability to activate the sympathetic nervous system.
实验室实验的优点和局限性
1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has several advantages for lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels in vivo. Additionally, this compound has a high potential for abuse, which can limit its use in certain research settings.
未来方向
There are several future directions for research on 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. This could include compounds with longer half-lives or increased selectivity for dopamine or norepinephrine transporters. Another area of interest is the investigation of this compound as a potential treatment for other psychiatric disorders, such as schizophrenia or bipolar disorder. Finally, there is a need for further research on the safety and efficacy of this compound in humans, particularly with regards to its potential for abuse.
合成方法
The synthesis of 1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine involves a multi-step process that starts with the reaction of 4-chlorobenzyl chloride and piperazine in the presence of a base. This results in the formation of 4-chlorobenzylpiperazine, which is then reacted with 5-methyl-3-thiophenecarboxylic acid to produce this compound. The final product is purified by column chromatography and recrystallization. The overall yield of the synthesis is around 40%.
科学研究应用
1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been studied extensively in vitro and in vivo for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine and norepinephrine transporters, which makes it a potent inhibitor of their reuptake. This leads to an increase in the extracellular levels of dopamine and norepinephrine, which has been linked to improvements in cognitive function, motivation, and mood. This compound has also been studied for its potential use as a treatment for ADHD, depression, and addiction.
属性
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13-10-15(12-22-13)17(21)20-8-6-19(7-9-20)11-14-2-4-16(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQYDZQHUVZHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)

![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)

![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)

![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)
